2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate is a chemical compound categorized as a linker in drug development, particularly in the context of antibody-drug conjugates and protein degradation technologies. This compound is notable for its structural complexity and potential applications in pharmaceutical research.
The synthesis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate typically involves several steps:
The reaction conditions, including temperature, solvent choice (often dimethylformamide), and reaction time, are critical for optimizing yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate is characterized by:
The molecular formula is with a molecular weight of approximately 403.49 g/mol. The InChI key for this compound is not readily available but can be derived from its structural formula .
The compound participates in various chemical reactions typical for sulfonated organic compounds:
The reactivity profile of this compound makes it suitable for conjugation reactions in drug development where precise control over linkage chemistry is required.
The mechanism of action involves the compound serving as a linker that facilitates the delivery of cytotoxic agents to specific cellular targets. This is particularly relevant in antibody-drug conjugates where selective targeting minimizes systemic toxicity while maximizing therapeutic efficacy.
Studies indicate that compounds like 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate are effective in enhancing the solubility and stability of conjugated drugs, thereby improving their pharmacokinetic profiles .
Key physical properties include:
Relevant chemical properties include:
The primary applications of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl methanesulfonate include:
The construction of the 3,8,11-trioxa-5-azatridecan core necessitates precise sequential etherification to incorporate the polyethylene glycol (PEG) backbone. This process typically initiates with the monoalkylation of a protected amine precursor (e.g., N-Boc-ethanolamine) using a polyethylene glycol-derived tosylate or halide. The stepwise approach ensures regiocontrol and minimizes oligomerization byproducts. Key considerations include:
Table 1: Etherification Coupling Agents and Outcomes
Coupling Agent | Base | Temperature (°C) | Reaction Time (h) | Purity (%) |
---|---|---|---|---|
1,2-Bis(2-chloroethoxy)ethane | Potassium carbonate | 60 | 24 | 85 |
Tetraethylene glycol dimesylate | Cesium carbonate | 50 | 18 | 92 |
Tosylated triethylene glycol | Sodium hydride | 40 | 12 | 78 |
The tertiary amine moiety (5-aza position) requires protection during PEG backbone assembly to prevent quaternary ammonium salt formation. The tert-butoxycarbonyl (Boc) group serves as the optimal protecting group due to its orthogonal stability under etherification conditions:
The terminal hydroxyl group esterification with methanesulfonic anhydride forms the critical sulfonate ester linkage. This SN2 reaction demands anhydrous conditions and stoichiometric control:
Table 2: Methanesulfonate Esterification Optimization Parameters
Parameter | Condition A | Condition B | Condition C | Optimal Condition |
---|---|---|---|---|
Reagent | Methanesulfonyl chloride | Methanesulfonic anhydride | In situ anhydride | Methanesulfonic anhydride |
Base | Pyridine | Triethylamine | N,N-Diisopropylethylamine | N,N-Diisopropylethylamine |
Solvent | Acetonitrile | Dichloromethane | Tetrahydrofuran | Dichloromethane |
Yield (%) | 68 | 92 | 85 | 92 |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7